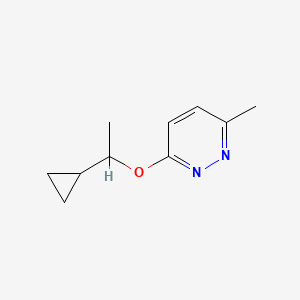
3-(1-Cyclopropylethoxy)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Cyclopropylethoxy)-6-methylpyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methyl group at the 6-position and a cyclopropylethoxy group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a common heterocyclic aromatic ring with two nitrogen atoms. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazine ring and the cyclopropyl group. The pyridazine ring can participate in various reactions like electrophilic and nucleophilic substitutions. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar pyridazine ring could influence its solubility in polar solvents .Aplicaciones Científicas De Investigación
Ethylene Perception Inhibition in Agriculture
Research on compounds like 1-methylcyclopropene (1-MCP) highlights their importance in agriculture, particularly for inhibiting ethylene perception in fruits and vegetables. This inhibition delays ripening and senescence, improving the storage and shelf life of various agricultural products. Although "3-(1-Cyclopropylethoxy)-6-methylpyridazine" is not directly mentioned, its structural similarity to cyclopropyl-related compounds suggests potential applications in enhancing agricultural product quality by modulating ethylene-related processes (Watkins, 2006).
Antineoplastic Drug Impact on Tumor Energy Metabolism
The role of certain antineoplastic drugs and energy metabolism inhibitors in cancer treatment has been explored, showing how these substances can alter tumor development and progression by affecting metabolite concentrations and energy metabolism. Given the interest in compounds that affect cellular metabolism, "3-(1-Cyclopropylethoxy)-6-methylpyridazine" could potentially be explored for its effects on cellular metabolism in cancer or other diseases, drawing a parallel from the reviewed impact of other compounds on energy metabolism (Rodríguez-Enríquez et al., 2009).
Novel Opioid Compounds and Their Effects
The study of novel psychoactive substances, like MT-45, provides insights into how new compounds can be assessed for their therapeutic potential or side effects. While "3-(1-Cyclopropylethoxy)-6-methylpyridazine" is not mentioned in the context of psychoactive substances, the methodologies and considerations in studying such novel compounds can be applicable to assessing its potential effects and applications in biomedical research (Siddiqi et al., 2015).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of various compounds, including monoterpenes like p-Cymene, underscores the ongoing search for new substances that can address resistant infections and oxidative stress. Exploring "3-(1-Cyclopropylethoxy)-6-methylpyridazine" for similar properties could be a valuable avenue of research given the need for novel antimicrobial and antioxidant agents (Marchese et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1-cyclopropylethoxy)-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-6-10(12-11-7)13-8(2)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLGJPNUXADOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyclopropylethoxy)-6-methylpyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

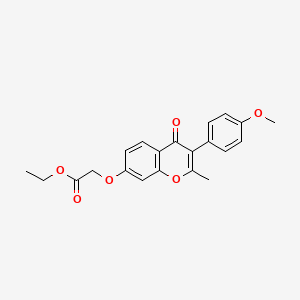
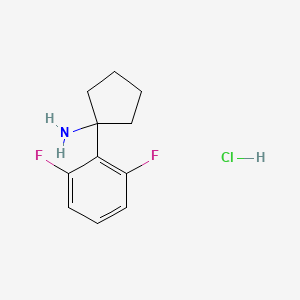
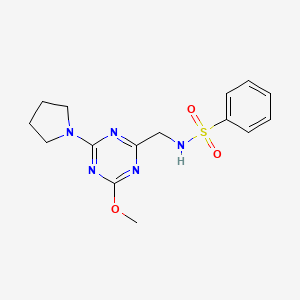

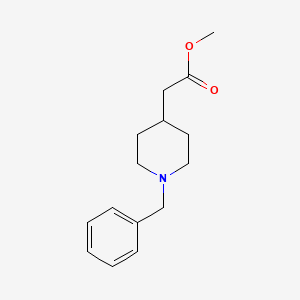
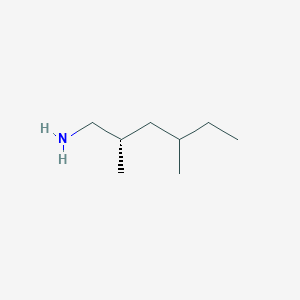
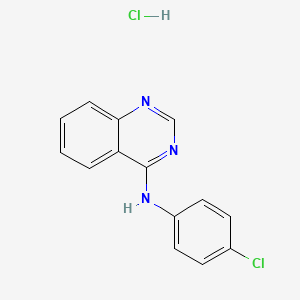

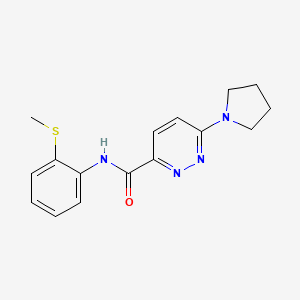
![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2573091.png)
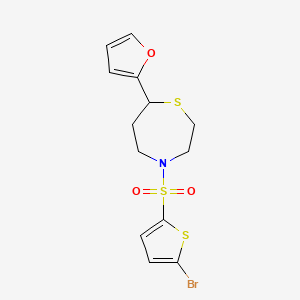
![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)
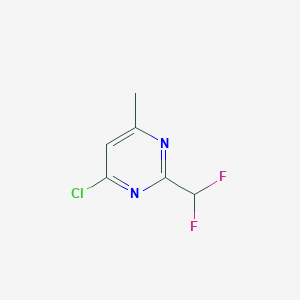
![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)